Budralazine

説明

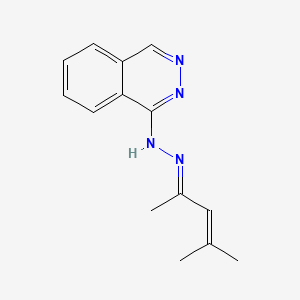

Structure

3D Structure

特性

CAS番号 |

36798-79-5 |

|---|---|

分子式 |

C14H16N4 |

分子量 |

240.30 g/mol |

IUPAC名 |

N-(4-methylpent-3-en-2-ylideneamino)phthalazin-1-amine |

InChI |

InChI=1S/C14H16N4/c1-10(2)8-11(3)16-18-14-13-7-5-4-6-12(13)9-15-17-14/h4-9H,1-3H3,(H,17,18) |

InChIキー |

DQGFCLJXYFXXIJ-UHFFFAOYSA-N |

異性体SMILES |

CC(=C/C(=N/NC1=NN=CC2=CC=CC=C21)/C)C |

正規SMILES |

CC(=CC(=NNC1=NN=CC2=CC=CC=C21)C)C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

78859-43-5 (mono-hydrochloride) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

1-(2-(1,3-dimethyl-2-butenylidene)hydrazino)phthalazine budralazine budralazine monohydrochloride DJ 1461 |

製品の起源 |

United States |

Foundational & Exploratory

What is the primary pharmacological target of Budralazine

An in-depth analysis of the primary pharmacological target of Budralazine reveals a landscape of complex and not yet fully elucidated mechanisms, largely inferred from its close structural and functional relationship with its parent compound, Hydralazine (B1673433). While a single, definitive primary target for this compound remains to be exclusively identified, extensive research into Hydralazine provides a robust framework for understanding its mode of action. This technical guide synthesizes the available data, focusing on the proposed molecular targets and pathways, with a clear distinction between data specific to this compound and those derived from studies on Hydralazine.

Executive Summary

This compound is an antihypertensive agent belonging to the hydrazine (B178648) class of drugs.[1][2] Its primary therapeutic effect, vasodilation, is achieved through direct relaxation of arteriolar smooth muscle.[3] Although research specifically isolating this compound's molecular interactions is limited, the scientific consensus points towards a mechanism of action that mirrors Hydralazine. The leading hypothesis for this vasodilatory effect is the inhibition of inositol (B14025) trisphosphate (IP₃)-mediated calcium (Ca²⁺) release from the sarcoplasmic reticulum in vascular smooth muscle cells.[4][5] Additionally, evidence suggests potential roles for the opening of potassium channels and epigenetic modifications through the inhibition of DNA methylation.[6][7]

Primary Pharmacological Target: Vascular Smooth Muscle Relaxation

The principal pharmacological effect of this compound is the relaxation of arterial smooth muscle, leading to a decrease in peripheral resistance and a subsequent reduction in blood pressure.[1] This effect is thought to be mediated by interference with intracellular calcium signaling pathways.

Inhibition of IP₃-Mediated Calcium Release

The most strongly supported mechanism for Hydralazine-induced vasodilation, and by extension this compound, is the inhibition of Ca²⁺ release from the sarcoplasmic reticulum (SR) that is triggered by inositol 1,4,5-trisphosphate (IP₃).[4][5] In vascular smooth muscle cells, agonist-induced contraction is often initiated by the binding of vasoconstrictors (e.g., norepinephrine, angiotensin II) to G-protein coupled receptors, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into diacylglycerol (DAG) and IP₃. IP₃ diffuses through the cytosol and binds to IP₃ receptors (IP₃R) on the SR, which are ligand-gated Ca²⁺ channels.[8] This binding triggers the release of stored Ca²⁺ into the cytosol, which then activates the contractile machinery.

Hydralazine is proposed to interfere with this process, potentially by acting directly on the IP₃ receptor or on downstream signaling components, thereby reducing the amount of Ca²⁺ released from the SR and leading to muscle relaxation.[9]

Secondary and Investigational Targets

Beyond the primary hypothesis, several other molecular targets have been proposed for Hydralazine, which may also be relevant for this compound.

Modulation of Potassium Channels

Some studies suggest that Hydralazine's vasodilatory effect involves the opening of high-conductance Ca²⁺-activated potassium channels (BK_Ca).[7] The opening of these channels would lead to an efflux of potassium ions (K⁺), causing hyperpolarization of the vascular smooth muscle cell membrane. This hyperpolarization would close voltage-gated Ca²⁺ channels, reducing Ca²⁺ influx and promoting relaxation. However, other studies have failed to observe a direct effect of Hydralazine on potassium currents, indicating that this mechanism may be controversial or indirect.[9]

Epigenetic Regulation: DNA Methyltransferase Inhibition

A distinct and well-documented pharmacological action of Hydralazine is its ability to inhibit DNA methylation.[6] It is believed to act as a non-nucleoside inhibitor of DNA methyltransferases (DNMTs), the enzymes responsible for maintaining methylation patterns.[10] This action leads to the demethylation of DNA and can reactivate the expression of silenced genes. While this epigenetic activity is primarily being investigated for its potential in cancer therapy, it represents a significant molecular interaction of the hydralazine scaffold.[11] It has been proposed that this effect may be indirect, resulting from the inhibition of the extracellular signal-regulated kinase (ERK) pathway, which in turn downregulates the expression of DNMT1 and DNMT3a.[12]

Quantitative Pharmacological Data (Hydralazine)

The following table summarizes key quantitative data from studies on Hydralazine, which serves as the best available proxy for this compound's pharmacological parameters.

| Parameter | Value | Target/System | Reference |

| IC₅₀ (Vasodilation) | 1.9 mmol/L | KCl-induced vasoconstriction in human placental lobules | [4] |

| pD₂ (Relaxation) | 5.38 ± 0.06 | K⁺ (20 mM)-induced contractions in porcine coronary arteries | [7] |

| Concentration for Hyperpolarization | 1 µM | Phenylephrine-depolarized rat caudal arteries | [13] |

| Inhibition of Myosin Phosphorylation | Half-maximal at 2 x 10⁻⁵ M | Ca²⁺ dependent ATPase and phosphorylation in bovine carotid artery myofibrils | [14] |

Experimental Protocols

Assessment of Vasodilation in Perfused Tissues

-

Objective: To measure the vasodilatory effect of the compound on pre-constricted blood vessels.

-

Methodology:

-

Isolate a vascular tissue, such as a human placental lobule or rat tail artery.[4][15]

-

Perfuse the tissue with a physiological salt solution (e.g., Krebs' solution) at a constant flow rate and temperature (37°C).

-

Induce submaximal vasoconstriction using an agent like potassium chloride (KCl) or phenylephrine.[4][13]

-

Record the perfusion pressure or tension as a measure of vascular resistance.

-

Administer increasing concentrations of this compound/Hydralazine into the perfusate.

-

Measure the decrease in perfusion pressure or tension to determine the dose-dependent relaxation and calculate parameters like IC₅₀.[4]

-

-

Workflow Diagram:

Enzyme Inhibition Assays (DNA Methyltransferase)

-

Objective: To determine if the compound directly inhibits the activity of DNMT enzymes.

-

Methodology:

-

Culture cells (e.g., Jurkat T cells) and treat them with varying concentrations of this compound/Hydralazine.[12]

-

Prepare nuclear extracts from the treated cells.

-

Use a commercial DNMT activity assay kit. This typically involves incubating the nuclear extract with a specific DNA substrate (e.g., poly(dI-dC)) and a methyl group donor (S-adenosylmethionine, [³H]-SAM).

-

Measure the incorporation of the radiolabeled methyl group into the DNA substrate using a scintillation counter.

-

Compare the activity in treated samples to untreated controls to determine the percentage of inhibition.

-

-

Reference: Based on methodologies described for Hydralazine's effect on DNMT.[10][12]

Conclusion

The primary pharmacological target of this compound, leading to its antihypertensive effect, is the vascular smooth muscle cell. While the precise molecular interaction is not definitively established for this compound itself, compelling evidence from studies on its parent compound, Hydralazine, points to the inhibition of IP₃-mediated intracellular calcium release as the core mechanism of action. Other potential targets, including potassium channels and DNA methyltransferases, contribute to a more complex pharmacological profile that warrants further investigation. Future research focusing specifically on this compound's binding affinities and direct interactions with these targets is necessary to fully elucidate its primary pharmacological pathway.

References

- 1. BioKB - Relationship - Hydralazine - inhibits - DNA methylation [biokb.lcsb.uni.lu]

- 2. The antihypertensive drug hydralazine activates the intrinsic pathway of apoptosis and causes DNA damage in leukemic T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hydralazine (Apresoline): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 4. Effect of inhibition of nitric oxide synthase and guanylate cyclase on hydralazine-induced vasodilatation of the human fetal placental circulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Hydralazine - Wikipedia [en.wikipedia.org]

- 6. Inhibitory action of hydralazine on catecholamine-synthesizing enzymes prepared from bovine adrenal medulla - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hydralazine-induced vasodilation involves opening of high conductance Ca2+-activated K+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inositol trisphosphate - Wikipedia [en.wikipedia.org]

- 9. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Hydralazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Hydralazine may induce autoimmunity by inhibiting extracellular signal-regulated kinase pathway signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of hydralazine on tension and membrane potential in the rat caudal artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydralazine target: From blood vessels to the epigenome - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Hydralazine prevents endothelial dysfunction, but not the increase in superoxide production in nitric oxide-deficient hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of Budralazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budralazine, with the systematic name 4-methyl-3-penten-2-one (1-phthalazinyl)hydrazone, is a vasodilator and antihypertensive agent. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed experimental methodologies for its synthesis, analysis, and pharmacological evaluation are presented, along with a summary of its known pharmacokinetic and metabolic pathways. The primary mechanism of action involves direct relaxation of vascular smooth muscle, which is at least partially attributable to the inhibition of intracellular calcium fluxes. This document is intended to serve as a core resource for researchers and professionals involved in the development and study of cardiovascular drugs.

Chemical Structure and Identification

This compound is a hydrazone derivative of phthalazine. Its chemical structure is characterized by the condensation of 1-hydrazinophthalazine with 4-methyl-3-penten-2-one.

Chemical Structure:

Table 1: Chemical Identification of this compound

| Identifier | Value |

| Systematic Name | 4-METHYL-3-PENTEN-2-ONE (1-PHTHALAZINYL)HYDRAZONE[1] |

| IUPAC Name | N-(4-methylpent-3-en-2-ylideneamino)phthalazin-1-amine |

| CAS Number | 36798-79-5 |

| Molecular Formula | C14H16N4[1] |

| Synonyms | Buterazine, DJ-1461 |

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its formulation and delivery.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 240.3 g/mol | [1] |

| Melting Point | 132-133 °C | Ashgate Publishing Co. |

| cLogP | 3.1 | PubChem |

| Topological Polar Surface Area | 50.2 Ų | PubChem |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

Pharmacology

This compound is a direct-acting vasodilator, exerting its effects primarily on arterial smooth muscle.

Mechanism of Action

The vasodilatory action of this compound is a result of its direct effect on vascular smooth muscle. This is believed to be mediated, at least in part, by the inhibition of intracellular calcium (Ca2+) fluxes[1]. By reducing the availability of intracellular calcium, this compound interferes with the signaling cascade that leads to muscle contraction, resulting in vasorelaxation and a subsequent decrease in blood pressure.

Pharmacodynamics

-

Vasodilation: this compound produces a dose-dependent relaxation of vascular smooth muscle[1].

-

Antihypertensive Effects: As a consequence of its vasodilatory properties, this compound is effective in lowering blood pressure.

-

Alpha-Adrenergic Antagonism: this compound exhibits antagonistic effects at alpha-adrenergic receptors. However, it is approximately three times less potent than the related compound hydralazine (B1673433) in producing tachycardia at equihypotensive doses.

Pharmacokinetics and Metabolism

Studies in rats have provided initial insights into the pharmacokinetic profile of this compound.

Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)

| Parameter | Value |

| Peak Plasma Concentration (14C) | 3.6 µg equiv./mL |

| Time to Peak Plasma Concentration | Not specified |

| Major Routes of Excretion | Urine (45% within 24h), Feces (37% within 24h) |

Following oral administration in rats, this compound is metabolized, with 1-hydrazinophthalazine being a significant metabolite found in the plasma[1]. The parent drug is detectable in plasma for up to 4 hours post-administration[1]. Notably, a high concentration of radioactivity was observed in the aorta wall, which may correlate with the duration of its antihypertensive effect[1]. The metabolic pathways of this compound in rats have been further elucidated, indicating biotransformation of the parent compound[2].

Experimental Protocols

Chemical Synthesis

A general synthesis for phthalazin-1(2H)-ones involves a one-pot, two-step process from 2-acylbenzoic acids. While a specific protocol for this compound is not detailed in the available literature, a representative synthesis for a related compound is provided for context.

Workflow for Synthesis of Phthalazin-1(2H)-ones:

References

A Comparative Analysis of Budralazine and Hydralazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of the basic chemical differences between Budralazine and Hydralazine (B1673433), two phthalazine-derived vasodilators. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in cardiovascular pharmacology and medicinal chemistry.

Core Chemical Structure and Physicochemical Properties

This compound and Hydralazine share a common phthalazine (B143731) core, a bicyclic aromatic heterocycle. However, their distinct substituent groups at the 1-position of the phthalazine ring give rise to significant differences in their chemical properties and, consequently, their pharmacological profiles.

Hydralazine , chemically known as 1-hydrazinophthalazine, possesses a simple hydrazine (B178648) (-NHNH2) substituent. This reactive hydrazine moiety is a key feature of its chemical structure and is implicated in its metabolism and side-effect profile.

This compound , or 1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine, features a more complex substituent derived from the condensation of hydralazine with mesityl oxide. This structural modification alters the molecule's lipophilicity and steric bulk, influencing its interaction with biological targets and its pharmacokinetic properties.

A summary of the key physicochemical properties of this compound and Hydralazine is presented in the table below.

| Property | This compound | Hydralazine |

| IUPAC Name | N'-(4-methylpent-3-en-2-ylidene)phthalazin-1-ylhydrazine | phthalazin-1-ylhydrazine |

| Molecular Formula | C14H16N4 | C8H8N4 |

| Molecular Weight | 240.30 g/mol [1] | 160.18 g/mol [2] |

| Calculated LogP | 3.1[1] | 0.7[2] |

| pKa (Strongest Basic) | Not available | 8.88[3] |

| Water Solubility | Not available | <1 mg/mL[2] |

Comparative Mechanism of Action

Both this compound and Hydralazine are classified as direct-acting vasodilators, exerting their effects primarily on arterial smooth muscle. However, nuances in their mechanisms of action have been reported.

Hydralazine 's vasodilatory effect is believed to stem from its ability to interfere with intracellular calcium signaling in vascular smooth muscle cells. It is thought to inhibit the inositol (B14025) trisphosphate (IP3)-induced release of calcium from the sarcoplasmic reticulum, a critical step in smooth muscle contraction.[4][5][6] This leads to a reduction in peripheral resistance and a decrease in blood pressure.

This compound also acts as a direct vasodilator, with evidence suggesting it may share a similar mechanism of inhibiting vascular calcium fluxes.[7] A distinguishing feature of this compound is its reported central sympathoinhibitory action.[8] This central effect may contribute to a blunted reflex tachycardia, a common side effect observed with direct vasodilators like Hydralazine.

Signaling Pathway of Hydralazine-Induced Vasodilation

Caption: Hydralazine inhibits IP3-induced Ca²⁺ release, leading to vasodilation.

Proposed Signaling Pathway of this compound-Induced Vasodilation

Caption: this compound causes vasodilation and has a central sympathoinhibitory effect.

Experimental Protocols

The following sections outline generalized experimental protocols for the preclinical assessment of this compound and Hydralazine.

In Vivo Blood Pressure Measurement in Rodent Models

Objective: To determine the antihypertensive effects of this compound and Hydralazine in a rodent model of hypertension (e.g., Spontaneously Hypertensive Rats - SHR).

Methodology:

-

Animal Model: Male SHRs (12-16 weeks old) are used. Animals are housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Blood Pressure Monitoring: Blood pressure can be measured using either invasive or non-invasive methods.

-

Drug Administration: this compound and Hydralazine are dissolved in a suitable vehicle (e.g., saline). The drugs are administered orally (via gavage) or intravenously (via a cannulated vein) at various doses. A vehicle control group receives the vehicle alone.

-

Data Acquisition: Blood pressure and heart rate are recorded continuously or at regular intervals before and after drug administration for a specified period.

-

Data Analysis: The change in mean arterial pressure and heart rate from baseline is calculated for each treatment group. Dose-response curves are generated to determine the potency and efficacy of each compound.

Experimental Workflow for In Vivo Blood Pressure Measurement

Caption: Workflow for assessing antihypertensive effects in vivo.

In Vitro Vasodilation Assay in Isolated Arterial Rings

Objective: To assess the direct vasodilatory effects of this compound and Hydralazine on isolated arterial segments.

Methodology:

-

Tissue Preparation: Thoracic aortas are excised from euthanized rats or rabbits. The aortas are cleaned of adherent tissue and cut into rings (2-3 mm in width).

-

Organ Bath Setup: The arterial rings are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with 95% O2 / 5% CO2. The rings are connected to isometric force transducers to record changes in tension.

-

Pre-contraction: After an equilibration period, the arterial rings are pre-contracted with a vasoconstrictor agent such as phenylephrine (B352888) or potassium chloride to induce a stable contractile tone.

-

Drug Addition: Once a stable contraction is achieved, cumulative concentrations of this compound or Hydralazine are added to the organ bath.

-

Data Recording: The relaxation response to each drug concentration is recorded as a percentage of the pre-contraction tone.

-

Data Analysis: Concentration-response curves are plotted, and the EC50 values (the concentration of the drug that produces 50% of the maximal relaxation) are calculated to compare the potency of the two compounds.

Experimental Workflow for In Vitro Vasodilation Assay

Caption: Workflow for assessing direct vasodilatory effects in vitro.

Conclusion

The fundamental chemical distinction between this compound and Hydralazine lies in the nature of the substituent at the 1-position of the phthalazine ring. The simple hydrazine group of Hydralazine contrasts with the bulkier, more lipophilic 1,3-dimethyl-2-butenylidene hydrazino group of this compound. These structural differences are reflected in their physicochemical properties and likely contribute to the observed variations in their pharmacological profiles, particularly the central sympathoinhibitory action reported for this compound. Further research, including the determination of experimental physicochemical parameters for this compound and detailed comparative mechanistic studies, is warranted to fully elucidate the structure-activity relationships and therapeutic potential of these compounds.

References

- 1. This compound | C14H16N4 | CID 2463 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Hydralazine | C8H8N4 | CID 3637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery | Semantic Scholar [semanticscholar.org]

- 6. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 7. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Central sympathoinhibitory action of a direct-acting vasodilator, this compound, in anesthetized rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]

In-Vitro Vasodilatory Profile of Budralazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the initial in-vitro studies investigating the vasodilatory effects of Budralazine. The document focuses on the core pharmacological findings, detailed experimental methodologies, and the underlying molecular signaling pathways.

Quantitative Analysis of Vasodilatory Effects

Initial in-vitro studies have consistently demonstrated that this compound exerts a direct vasodilatory effect on vascular smooth muscle. While specific concentration-response data for this compound is limited in publicly available literature, studies on its close analog, Hydralazine (B1673433), provide valuable insights into its potency. This compound has been shown to produce a concentration-dependent relaxation of arterial preparations pre-contracted with high potassium (KCl) or noradrenaline.[1]

The following table summarizes the key quantitative parameters of vasodilation, using data from Hydralazine as a comparable proxy due to the structural and mechanistic similarities with this compound.

| Vascular Preparation | Agonist (Pre-contraction) | Drug | EC50 (µM) * | Maximum Relaxation (%) | Reference |

| Rabbit Pulmonary Artery | Phenylephrine | Hydralazine | 16 ± 2 | ~90 | [2] |

| Rabbit Aorta | Phenylephrine | Hydralazine | 20 ± 1 | ~90 | [2] |

| Rabbit Aorta | Phenylephrine | Hydralazine | 17 | Not specified | [3] |

*EC50 values represent the concentration of the drug that elicits 50% of the maximal response.

Detailed Experimental Protocols

The foundational in-vitro evidence for this compound's vasodilatory activity was established using isolated arterial tissue preparations. The following protocols are a synthesis of methodologies described in the cited literature.

Isolated Rabbit Aorta Ring Preparation

This ex-vivo model is a cornerstone for assessing the direct effects of vasoactive compounds on vascular smooth muscle.

Objective: To measure the isometric tension changes in isolated rabbit aortic rings in response to this compound.

Materials:

-

Male New Zealand White rabbits

-

Krebs-Henseleit (K-H) solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1)

-

This compound hydrochloride

-

Noradrenaline (Norepinephrine) bitartrate

-

Potassium chloride (KCl)

-

Organ bath system with isometric force transducers

-

Carbogen gas (95% O2, 5% CO2)

Procedure:

-

Tissue Isolation: Euthanize a rabbit and carefully excise the thoracic aorta.

-

Preparation of Aortic Rings: Place the aorta in cold K-H solution. Remove adhering connective and adipose tissues. Cut the aorta into rings of 3-4 mm in width.

-

Mounting: Suspend the aortic rings between two L-shaped stainless-steel hooks in an organ bath containing K-H solution maintained at 37°C and continuously bubbled with carbogen.

-

Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension of 2.0 g. During this period, replace the K-H solution every 15-20 minutes.

-

Viability Check: After equilibration, assess the viability of the tissues by inducing a contraction with a submaximal concentration of noradrenaline or a high concentration of KCl.

-

Induction of Contraction: Pre-contract the aortic rings with either KCl (e.g., 60-80 mM) or noradrenaline (e.g., 1 µM) to achieve a stable contractile tone.

-

Drug Administration: Once a stable plateau of contraction is reached, add this compound cumulatively in increasing concentrations to the organ bath.

-

Data Recording: Record the changes in isometric tension continuously. The relaxation at each concentration is expressed as a percentage of the maximal contraction induced by the agonist.

Perfused Rabbit Ear Artery Preparation

This model allows for the study of drug effects on a complete vascular bed, providing insights into changes in vascular resistance.

Objective: To assess the effect of this compound on the perfusion pressure of an isolated vascular bed.

Materials:

-

Male New Zealand White rabbits

-

Krebs-Henseleit (K-H) solution

-

This compound hydrochloride

-

Noradrenaline (Norepinephrine) bitartrate

-

Potassium chloride (KCl)

-

Perfusion apparatus with a pressure transducer

Procedure:

-

Isolation: Isolate the central artery of the rabbit ear.

-

Cannulation and Perfusion: Cannulate the artery and perfuse it with K-H solution at a constant flow rate.

-

Equilibration: Allow the preparation to equilibrate until a stable baseline perfusion pressure is achieved.

-

Induction of Vasoconstriction: Infuse a vasoconstrictor agent (e.g., noradrenaline or KCl) into the perfusate to induce a sustained increase in perfusion pressure.

-

Drug Administration: Once a stable high-pressure plateau is reached, administer this compound as a bolus injection or continuous infusion into the arterial line.

-

Data Recording: Continuously record the perfusion pressure. A decrease in perfusion pressure indicates vasodilation.

Signaling Pathway of this compound-Induced Vasodilation

The vasodilatory action of this compound, similar to Hydralazine, is primarily mediated by its direct effect on vascular smooth muscle cells (VSMCs), largely independent of the endothelium. The proposed mechanism involves the inhibition of calcium mobilization within the VSMCs.

This compound is believed to interfere with the inositol (B14025) trisphosphate (IP3)-mediated release of calcium from the sarcoplasmic reticulum (SR). This action reduces the intracellular free calcium concentration ([Ca2+]i), leading to a decrease in the activity of myosin light chain kinase (MLCK) and subsequent dephosphorylation of the myosin light chain, resulting in smooth muscle relaxation and vasodilation.

References

- 1. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanisms of hydralazine induced vasodilation in rabbit aorta and pulmonary artery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

The Vasodilatory Effects of Budralazine on Arterial Smooth Muscle: An In-depth Examination of its Interaction with Calcium Channels

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budralazine, a phthalazine (B143731) derivative antihypertensive agent, exerts its vasodilatory effects primarily through direct action on arterial smooth muscle. This technical guide delves into the core mechanisms of this compound's action, with a specific focus on its influence on calcium channel dynamics within vascular smooth muscle cells. While research specifically investigating this compound's molecular interactions is less extensive than for its close analog, hydralazine (B1673433), existing evidence strongly suggests a shared mechanism of action centered on the modulation of intracellular calcium signaling pathways. This document synthesizes the available data for this compound and corroborates it with the more extensively studied mechanisms of hydralazine to provide a comprehensive understanding of its pharmacodynamics. Key areas of exploration include the inhibition of calcium influx and the interference with intracellular calcium release from the sarcoplasmic reticulum. Detailed experimental protocols for investigating these effects are provided, alongside a quantitative summary of relevant findings and visual representations of the proposed signaling pathways.

Introduction

This compound is a direct-acting vasodilator that has been utilized in the management of hypertension. Its therapeutic effect is achieved by reducing peripheral resistance through the relaxation of arterial smooth muscle. The contractile state of vascular smooth muscle is intricately regulated by the intracellular concentration of free calcium ions (Ca²⁺). An increase in cytosolic Ca²⁺, arising from either influx from the extracellular space through voltage-gated and other calcium channels or release from intracellular stores like the sarcoplasmic reticulum (SR), is the primary trigger for vasoconstriction. Consequently, agents that can lower intracellular Ca²⁺ levels are effective vasodilators.

This guide focuses on the current understanding of how this compound modulates these critical calcium signaling pathways in arterial smooth muscle cells, leading to vasodilation.

Mechanism of Action: Interference with Calcium Fluxes

The primary mechanism of this compound-induced vasodilation is its direct effect on vascular smooth muscle, leading to a reduction in intracellular calcium availability for contraction.[1] This is achieved through at least two key actions: inhibition of calcium influx and interference with intracellular calcium release.

Inhibition of Calcium Influx

This compound has been shown to inhibit the contractile response to the cumulative addition of Ca²⁺ in potassium-depolarized isolated rabbit aorta.[1] This suggests that this compound interferes with the influx of extracellular calcium into the vascular smooth muscle cells. The depolarization induced by high potassium concentrations opens voltage-gated L-type calcium channels, leading to a surge in intracellular calcium and subsequent contraction. This compound's ability to counteract this effect points towards an inhibitory action on these calcium fluxes.[1]

Interference with Intracellular Calcium Release

In addition to inhibiting calcium influx, evidence from studies on the closely related compound hydralazine strongly suggests a role for the inhibition of intracellular calcium release from the sarcoplasmic reticulum. This is a key mechanism for many vasodilators. While direct studies on this compound are limited, the shared phthalazine structure and similar pharmacological profile make the extensive research on hydralazine highly relevant.

Hydralazine is thought to interfere with the inositol (B14025) 1,4,5-trisphosphate (IP₃)-mediated calcium release from the SR.[2][3] Agonists such as noradrenaline bind to G-protein coupled receptors on the smooth muscle cell membrane, activating phospholipase C (PLC) and leading to the production of IP₃. IP₃ then binds to its receptors on the SR membrane, triggering the release of stored calcium. By inhibiting this step, phthalazine derivatives can significantly reduce the intracellular calcium concentration available for muscle contraction.

Quantitative Data on Vasodilatory Effects

The following table summarizes the available quantitative data for this compound and its analog hydralazine, providing a comparative overview of their effects on arterial smooth muscle.

| Compound | Parameter | Experimental Model | Value | Reference |

| This compound | Inhibition of Contractile Response to Ca²⁺ | K⁺-depolarized isolated rabbit aorta | Concentration-related inhibition | [1] |

| This compound | Relaxation of KCl-induced contraction | Isolated rabbit aorta | Concentration-dependent | [1] |

| This compound | Relaxation of Noradrenaline-induced contraction | Isolated rabbit aorta | Concentration-dependent | [1] |

| Hydralazine | Dose-dependent relaxation | Noradrenaline-contracted rat tail artery strips | 10⁻⁷ mol/L Noradrenaline | [4] |

| Hydralazine | Dose-dependent relaxation | 5-HT-contracted rat tail artery strips | 10⁻⁷ mol/L 5-HT | [4] |

| Hydralazine | Dose-dependent relaxation | KCl-contracted rat tail artery strips | 100 mmol/L KCl | [4] |

| Hydralazine | Inhibition of BaCl₂-induced contraction | K⁺-depolarized rat tail artery strips | 87% depression of maximal contraction | [4] |

| Hydralazine | Depression of phasic contractile response to Noradrenaline | Rat tail artery strips in Ca-free media | 20% depression | [4] |

Signaling Pathways and Experimental Workflows

The proposed signaling pathways for this compound's vasodilatory action and a typical experimental workflow for its investigation are illustrated below using Graphviz (DOT language).

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Caption: Experimental workflow for studying this compound's effects.

Experimental Protocols

Measurement of Arterial Muscle Tension in vitro

This protocol describes the methodology for assessing the direct effect of this compound on the contractility of isolated arterial segments using a wire myograph.

Materials:

-

Isolated arterial segments (e.g., rabbit aorta, rat mesenteric artery)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)

-

Contractile agents (e.g., KCl, noradrenaline, phenylephrine)

-

This compound stock solution

-

Wire myograph system

-

Carbogen (B8564812) gas (95% O₂, 5% CO₂)

Procedure:

-

Tissue Preparation: Immediately after excision, place the artery in ice-cold Krebs-Henseleit solution. Carefully dissect away adhering connective and adipose tissue under a dissecting microscope. Cut the artery into rings of 2-3 mm in length.

-

Mounting: Mount the arterial rings on two tungsten wires in the organ bath of the wire myograph system, which is filled with Krebs-Henseleit solution and continuously gassed with carbogen at 37°C.

-

Equilibration and Normalization: Allow the rings to equilibrate for at least 60 minutes under a resting tension (determined by a normalization procedure to obtain optimal contractile response). During this period, replace the bath solution every 15-20 minutes.

-

Viability Check: Assess the viability of the arterial rings by inducing a contraction with a high concentration of KCl (e.g., 60 mM).

-

Experimental Protocol: a. After washing out the KCl and allowing the tension to return to baseline, induce a stable contraction using a specific agonist (e.g., noradrenaline at a concentration that produces approximately 80% of the maximal response). b. Once a stable plateau of contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations. c. Record the relaxation response as a percentage of the pre-induced contraction.

-

Data Analysis: Construct concentration-response curves for this compound and calculate parameters such as EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).

Measurement of Intracellular Calcium using Fura-2 AM

This protocol outlines the procedure for measuring changes in intracellular calcium concentration in cultured vascular smooth muscle cells in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.

Materials:

-

Cultured vascular smooth muscle cells (VSMCs) on glass coverslips

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Fura-2 AM (acetoxymethyl ester) stock solution in DMSO

-

Pluronic F-127

-

Agonists (e.g., angiotensin II, endothelin-1) or depolarizing solution (high KCl)

-

This compound stock solution

-

Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Cell Preparation: Grow VSMCs to sub-confluency on glass coverslips.

-

Dye Loading: a. Prepare a loading solution containing 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS. b. Incubate the cells with the loading solution for 30-60 minutes at 37°C in the dark. c. Wash the cells three times with HBSS to remove extracellular dye. d. Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature in the dark.

-

Calcium Imaging: a. Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope. b. Continuously perfuse the cells with HBSS. c. Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and capturing the emission at 510 nm. d. Stimulate the cells with an agonist or high KCl solution to induce an increase in intracellular calcium. e. In the presence of the stimulus, apply this compound and continue to record the fluorescence ratio.

-

Data Analysis: a. Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380). This ratio is proportional to the intracellular calcium concentration. b. Plot the change in the F340/F380 ratio over time to visualize the effect of this compound on agonist-induced calcium transients.

Conclusion

This compound is an effective arterial vasodilator that acts directly on vascular smooth muscle. Its mechanism of action is centered on the modulation of intracellular calcium signaling. Evidence indicates that this compound inhibits the influx of extracellular calcium and likely interferes with the release of calcium from the sarcoplasmic reticulum, a mechanism strongly supported by studies on its analog, hydralazine. The net effect is a reduction in the cytosolic calcium concentration available for the contractile machinery, leading to smooth muscle relaxation and vasodilation. The experimental protocols provided herein offer a framework for further elucidation of the precise molecular targets of this compound and for the quantitative assessment of its effects on calcium channels in arterial muscle. This in-depth understanding is crucial for the optimization of its therapeutic use and for the development of novel antihypertensive agents.

References

- 1. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CV Pharmacology | Direct Acting Vasodilators [cvpharmacology.com]

- 3. droracle.ai [droracle.ai]

- 4. Mechanism of hydralazine-induced relaxation of arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Research on Budralazine's Antihypertensive Properties: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research on the antihypertensive properties of Budralazine, a vasodilator of the hydrazinophthalazine class. The document summarizes key quantitative data from early preclinical studies, outlines the experimental protocols employed, and visually represents the proposed mechanisms of action and experimental workflows.

Quantitative Data Summary

Early preclinical investigations in animal models sought to quantify the dose-dependent antihypertensive effects of this compound and compare its potency and side-effect profile with the related compound, hydralazine (B1673433). The following tables consolidate the key quantitative findings from these seminal studies.

Table 1: Antihypertensive Effects of this compound in Hypertensive Animal Models

| Species | Model | Route of Administration | Dose | Change in Mean Arterial Pressure (MAP) | Duration of Action | Tachycardia Compared to Hydralazine (at equihypotensive doses) | Reference |

| Dog | Renal Hypertensive | Oral | 1 mg/kg | Comparable to 2.5 mg/kg hydralazine | 6-10 hours | ~3 times less potent in producing tachycardia | [1] |

| Dog | Renal Hypertensive | Oral | 2.5 mg/kg | Significant, gradual, and progressive fall | 6-10 hours | Not specified | [1] |

| Rat | Spontaneously Hypertensive (SHR) | Oral | 40 mg/kg | Reduction to near normotensive levels (~120 mmHg) | Not specified | Not specified | [2] |

Table 2: Hemodynamic Effects of this compound in Animal Models

| Species | Model | Route of Administration | Dose | Key Hemodynamic Changes | Reference |

| Dog | Anesthetized | Intravenous | Not specified | Fall in mean blood pressure, decreased total and regional vascular resistance, increase in cardiac output and regional blood flow. | [3] |

| Dog | Normotensive | Oral | 1 mg/kg | Significant increase in renal blood flow; tendency for increased coronary blood flow; significant decrease in peripheral vascular resistance; blood pressure remained almost unchanged. | [1] |

| Rat | Spontaneously Hypertensive (SHR) | Intravenous | 3-10 mg/kg | Significant and dose-dependent increase in regional cerebral blood flow (50-250%) without affecting arterial blood pressure. | [2] |

| Rat | Normotensive (Pithed) | Intravenous | 3 mg/kg | No effect on tachycardiac response to cardioaccelerator nerve stimulation. | [4] |

| Rat | Normotensive (Pithed) | Intravenous | 6 and 12 mg/kg | Transient inhibition of sympathetic tachycardia. | [4] |

Experimental Protocols

The following sections detail the methodologies used in the key early in vivo and in vitro studies to characterize the antihypertensive properties of this compound.

In Vivo Antihypertensive and Hemodynamic Studies in Dogs

Objective: To determine the hypotensive and cardiovascular effects of orally administered this compound in conscious, unrestrained renal hypertensive and normotensive dogs.[1]

Animal Model:

-

Hypertensive Model: Renal hypertension was induced in dogs.

-

Normotensive Model: Healthy, normotensive dogs were used.

Experimental Procedure:

-

Drug Administration: this compound was administered orally at doses of 1 and 2.5 mg/kg to renal hypertensive dogs and 1 mg/kg to normotensive dogs. Hydralazine (2.5 mg/kg, p.o.) was used as a reference drug.

-

Blood Pressure and Heart Rate Measurement: Arterial blood pressure and heart rate were continuously monitored in the conscious and unrestrained animals.

-

Regional Blood Flow Measurement: In normotensive dogs, renal and coronary blood flow were measured to assess the impact on regional hemodynamics.

-

Data Analysis: The magnitude and duration of the fall in blood pressure were recorded. The heart rate response was compared to that of hydralazine at equihypotensive doses.

In Vivo Cerebrovascular Effects in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the effect of this compound on cerebral blood flow in spontaneously hypertensive rats.[2]

Animal Model: Spontaneously hypertensive rats (SHR).

Experimental Procedure:

-

Drug Administration:

-

Oral: this compound was administered at a dose of 40 mg/kg.

-

Intravenous: this compound was administered at doses of 3-10 mg/kg.

-

-

Blood Pressure Control: Oral doses were selected to reduce arterial blood pressure to approximately 120 mmHg.

-

Cerebral Blood Flow (CBF) Measurement: Regional CBF in the parietal cortex and caudate nucleus was measured using the hydrogen clearance method.

-

Cerebral Vascular Resistance Calculation: Cerebral vascular resistance was calculated from the blood pressure and CBF data.

-

Comparative Drugs: The effects of hydralazine (9 mg/kg, p.o.), nifedipine (B1678770) (7 mg/kg, p.o.), prazosin (B1663645) (6 mg/kg, p.o.), and alpha-methyldopa (1,000 mg/kg, p.o.) were also assessed for comparison.

In Vitro Vasodilator Action Studies

Objective: To characterize the direct vasodilator action of this compound on isolated vascular smooth muscle.[3]

Experimental Preparation:

-

Isolated rabbit aorta.

-

Isolated perfused vascular bed of the rabbit ear.

Experimental Procedure:

-

Induction of Contraction: Aortic strips were contracted with either potassium chloride (KCl) or noradrenaline (NA). The perfused rabbit ear vascular bed was constricted with either K+ or NA.

-

This compound Application: this compound was added in a concentration-dependent manner to the contracted preparations.

-

Measurement of Relaxation: The relaxation of the aortic strips and the dilation of the ear vascular bed were measured.

-

Calcium Flux Inhibition Assay: In a K+-depolarized aortic preparation, the inhibitory effect of this compound on the contractile response to the cumulative addition of Ca2+ was assessed.

-

Cyclic Nucleotide Measurement: The effect of an effective antihypertensive oral dose of this compound on cyclic AMP and cyclic GMP levels in the aorta of spontaneously hypertensive rats (SHR) was determined.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway for this compound's vasodilator effect and the general workflow of the in vivo and in vitro experimental protocols described.

Caption: Proposed signaling pathway for this compound-induced vasodilation.

Caption: General workflow for in vivo antihypertensive studies of this compound.

Caption: General workflow for in vitro vasodilation studies of this compound.

References

- 1. Hypotensive and cardiovascular action of this compound in unanesthetized and unrestrained dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Effect of an antihypertensive drug, this compound, on the cerebral circulation in spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pre- and postsynaptic alpha-adrenergic effects of the antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Pharmacological Profile of Budralazine and Other Phthalazine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the pharmacological properties of budralazine in comparison to other notable phthalazine (B143731) derivatives, including the archetypal hydralazine (B1673433), as well as endralazine (B1218957), todralazine, and cadralazine (B1668199). Phthalazine derivatives have long been a cornerstone in the management of hypertension, primarily through their action as direct-acting vasodilators. This document synthesizes data on their mechanisms of action, pharmacokinetics, and pharmacodynamics, with a focus on quantitative comparisons to aid in research and development. Detailed experimental methodologies for key assays are provided, alongside visual representations of signaling pathways and experimental workflows to facilitate a deeper understanding of their pharmacological profiles.

Introduction to Phthalazine Derivatives as Vasodilators

Phthalazine derivatives are a class of heterocyclic compounds that have been extensively investigated for their therapeutic properties, most notably as antihypertensive agents. Their primary mechanism of action involves direct relaxation of vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. Hydralazine, the first orally effective antihypertensive agent, established this class of compounds as a viable therapeutic option. Subsequent research has led to the development of other derivatives, such as this compound, with potentially improved pharmacological profiles. This guide aims to provide a detailed comparative analysis of these compounds to inform further research and drug development efforts.

Mechanism of Action: Direct Vasodilation

The vasodilatory effect of phthalazine derivatives is primarily mediated by their direct action on arterial smooth muscle cells, with less effect on venous capacitance vessels. This selective arteriolar dilation leads to a decrease in peripheral resistance and, consequently, a reduction in blood pressure.

Signaling Pathway of Phthalazine-Induced Vasodilation

The molecular mechanism, largely elucidated through studies on hydralazine, involves the modulation of intracellular calcium (Ca2+) concentrations. It is understood that hydralazine inhibits the inositol (B14025) trisphosphate (IP3)-induced release of Ca2+ from the sarcoplasmic reticulum in arterial smooth muscle cells[1][2]. This interference with calcium mobilization prevents the activation of myosin light chain kinase, a key enzyme in the contractile apparatus of smooth muscle. Some studies also suggest that hydralazine may increase cyclic guanosine (B1672433) monophosphate (cGMP) levels and stimulate the release of nitric oxide (NO) from endothelial cells, further contributing to vasodilation[3]. This compound is also believed to exert its vasodilatory effect through a direct action on vascular smooth muscle, potentially by inhibiting vascular Ca2+ fluxes.

Comparative Pharmacokinetics

The pharmacokinetic profiles of phthalazine derivatives can vary significantly, impacting their clinical utility. Key parameters such as bioavailability, half-life, and metabolism are crucial for determining dosing regimens and predicting potential drug-drug interactions. A notable characteristic of hydralazine is its metabolism is dependent on the patient's acetylator status[4].

| Parameter | This compound | Hydralazine | Endralazine | Cadralazine | Todralazine |

| Bioavailability | ~58% | Slow Acetylators: 30-35% Fast Acetylators: 10-16%[4] | ~75-99% | High | Data not readily available |

| Tmax (hours) | ~1.5 | ~1-2 | ~2 | ~4-6 | Data not readily available |

| Half-life (hours) | ~3 | Slow Acetylators: 2.0-5.8 Fast Acetylators: 2.2-7.8[5] | ~2.3-2.6 | ~2.5-3.6[6] | Data not readily available |

| Metabolism | Hepatic | Hepatic (acetylation)[7] | Hepatic | Hepatic | Hepatic |

| Excretion | Renal | Renal[7] | Renal | Renal | Renal |

Table 1: Comparative Pharmacokinetic Parameters of Phthalazine Derivatives.

Comparative Pharmacodynamics and Efficacy

The primary pharmacodynamic effect of these compounds is a reduction in blood pressure. The magnitude and duration of this effect are key differentiators among the derivatives.

| Compound | Dosage Range | Blood Pressure Reduction | Key Findings |

| This compound | 15-60 mg/day | Dose-dependent reduction in systolic and diastolic blood pressure. | Effective as a once-daily or twice-daily regimen. |

| Hydralazine | 40-200 mg/day | Significant reduction in blood pressure, often requiring multiple daily doses. | Efficacy is influenced by acetylator status[8]. |

| Endralazine | 10-30 mg/day | At least as effective as hydralazine in reducing blood pressure. | Better patient tolerance and less need for dose adjustment compared to hydralazine[9]. |

| Cadralazine | 10-30 mg/day | Similar blood pressure-lowering effect to hydralazine and prazosin[10]. | Advantageous in reducing the pressor response in exercising patients compared to chlorthalidone[10]. |

| Todralazine | Data limited | Antihypertensive effects with both central and peripheral actions[11][12]. | A novel analog showed preferential blood pressure reduction in hypertensive rats over normotensive rats[13]. |

Table 2: Comparative Antihypertensive Efficacy of Phthalazine Derivatives.

Experimental Protocols

In Vitro Vasodilation Assay Using Isolated Rat Aorta

This assay is a standard method to assess the direct vasodilatory effect of a compound on vascular smooth muscle.

-

Tissue Preparation:

-

Male Wistar rats (250-300g) are euthanized.

-

The thoracic aorta is carefully excised, cleaned of adhering connective and adipose tissue, and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.7).

-

The aorta is cut into rings of 2-3 mm in length. The endothelium can be mechanically removed by gently rubbing the intimal surface with a small wire if endothelium-independent effects are to be studied.

-

-

Experimental Setup:

-

Aortic rings are mounted between two stainless steel hooks in organ baths containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.

-

The rings are equilibrated for 60-90 minutes under a resting tension of 1.5-2.0 g, with buffer changes every 15-20 minutes.

-

-

Experimental Procedure:

-

After equilibration, the viability of the rings is assessed by contracting them with phenylephrine (B352888) (1 µM).

-

To confirm the presence or absence of a functional endothelium, acetylcholine (B1216132) (1 µM) is added to the pre-contracted rings. A relaxation of >80% indicates an intact endothelium.

-

After washing and re-equilibration, the rings are pre-contracted again with phenylephrine (1 µM) to a stable plateau.

-

Cumulative concentration-response curves are generated by adding the test compound (e.g., this compound) in increasing concentrations.

-

The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by phenylephrine.

-

In Vivo Antihypertensive Activity Assessment in Rats

This protocol describes a non-invasive method for measuring blood pressure in conscious rats to evaluate the antihypertensive effect of a test compound.

-

Animal Acclimatization and Training:

-

Spontaneously Hypertensive Rats (SHR) or normotensive Wistar-Kyoto (WKY) rats are commonly used.

-

Animals are housed in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) with free access to food and water.

-

For several days prior to the experiment, rats are trained to be placed in a restrainer and have a tail-cuff attached to minimize stress-induced blood pressure fluctuations.

-

-

Blood Pressure Measurement (Tail-Cuff Method):

-

A non-invasive blood pressure system with a tail-cuff and a pulse transducer is used.

-

The conscious rat is placed in a restrainer, and the tail-cuff is positioned at the base of the tail.

-

The tail is gently warmed to ensure adequate blood flow for pulse detection.

-

The cuff is automatically inflated and then slowly deflated. The systolic blood pressure is recorded as the pressure at which the pulse reappears.

-

Several readings are taken for each animal at each time point, and the average is calculated.

-

-

Experimental Procedure:

-

Baseline blood pressure is measured before drug administration.

-

The test compound (e.g., this compound) or vehicle is administered orally or intraperitoneally.

-

Blood pressure is measured at various time points after drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

-

Conclusion

This compound and other phthalazine derivatives remain a significant class of antihypertensive agents. While they share a common mechanism of direct vasodilation, their pharmacokinetic profiles and, to some extent, their pharmacodynamic properties, exhibit notable differences. This compound offers a favorable pharmacokinetic profile with good bioavailability. Endralazine has shown comparable efficacy to hydralazine with improved tolerability. The choice of a specific phthalazine derivative in a clinical or research setting will depend on a careful consideration of these comparative pharmacological properties. This guide provides a foundational resource for researchers and drug development professionals to navigate the complexities of this important class of vasodilators and to inform the design of future studies and the development of novel therapeutic agents.

References

- 1. droracle.ai [droracle.ai]

- 2. Inhibition of calcium release from the sarcoplasmic reticulum of rabbit aorta by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Pharmacokinetics of cadralazine in a large group of hypertensive patients chronically treated with cadralazine: advantage over a conventional study in a small group of patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. fz.kiev.ua [fz.kiev.ua]

- 9. m.youtube.com [m.youtube.com]

- 10. Cadralazine. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Non-Invasive BP in Rodents Guide | PDF | Blood Pressure | Angiotensin [scribd.com]

- 12. The pharmacokinetics of endralazine in essential hypertensives and in normotensive subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The pharmacokinetics of endralazine in essential hypertensives and in normotensive subjects - PMC [pmc.ncbi.nlm.nih.gov]

Budralazine: A Technical Guide on its Potential as a Direct-Acting Vasodilator

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budralazine, a phthalazine (B143731) derivative and analog of hydralazine (B1673433), demonstrates significant potential as a direct-acting vasodilator for the management of hypertension. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its mechanism of action, hemodynamic effects, and comparative pharmacology with its predecessor, hydralazine. While specific quantitative in vitro data for this compound is limited in publicly accessible literature, in vivo studies consistently show its efficacy in lowering blood pressure through direct relaxation of vascular smooth muscle. This document summarizes key quantitative findings, outlines relevant experimental methodologies, and visualizes the proposed signaling pathways to support further research and development of this compound.

Introduction

This compound, chemically known as 1-[2-(1,3-dimethyl-2-butenylidene)hydrazino]phthalazine, is a direct-acting vasodilator that has been investigated for its antihypertensive properties. Like its analog hydralazine, this compound exerts its effects primarily on arteriolar smooth muscle, leading to a reduction in peripheral vascular resistance and a subsequent decrease in blood pressure.[1][2] This guide will delve into the core pharmacology of this compound, presenting available data, experimental context, and the proposed mechanisms that underpin its vasodilatory action.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for this compound is the direct relaxation of vascular smooth muscle.[2] While the precise molecular targets are not fully elucidated, evidence suggests a mechanism similar to hydralazine, which involves the inhibition of calcium ion (Ca²⁺) fluxes within vascular smooth muscle cells.[1][2] A reduction in intracellular Ca²⁺ availability leads to decreased activation of myosin light chain kinase, resulting in muscle relaxation and vasodilation.

This compound has been shown to relax contractions induced by both potassium chloride (KCl) and noradrenaline in isolated rabbit aorta, suggesting its action on mechanisms regulating intracellular calcium.[2] Notably, it produced a concentration-dependent inhibition of the contractile response to the cumulative addition of Ca²⁺ in K⁺-depolarized aorta, further supporting its role as an inhibitor of vascular calcium fluxes.[2] However, at effective oral antihypertensive doses in spontaneously hypertensive rats, this compound did not significantly affect cyclic nucleotide (cAMP and cGMP) levels in the aorta, indicating that its primary vasodilatory effect may not be mediated through these signaling pathways.[2]

The following diagram illustrates the proposed signaling pathway for this compound-induced vasodilation, based on the available evidence for phthalazine derivatives.

Caption: Proposed mechanism of this compound-induced vasodilation.

Quantitative Data

The following tables summarize the key quantitative data from preclinical studies of this compound. For comparative purposes, data for hydralazine is also included where available.

Table 1: In Vivo Hemodynamic Effects of this compound in Animal Models

| Species | Model | Dose | Route | Change in Mean Arterial Pressure | Change in Heart Rate | Other Effects | Reference |

| Dog | Renal Hypertensive | 1 mg/kg | p.o. | ↓ (Max at 3-4h, persisted 6-10h) | Less potent in producing tachycardia than hydralazine | Longer duration of action than hydralazine (2.5 mg/kg) | [1] |

| Dog | Renal Hypertensive | 2.5 mg/kg | p.o. | ↓ (Gradual and progressive) | - | - | [1] |

| Dog | Normotensive | 1 mg/kg | p.o. | No significant change | - | ↑ Renal blood flow | [1] |

| Dog | Anesthetized | - | i.v. | ↓ | ↑ (Slight) | ↑ Cardiac output, ↑ Regional blood flow, ↓ Vascular resistance | [2][3] |

| Rat | Spontaneously Hypertensive (SHR) | 40 mg/kg | p.o. | ↓ (To near normotensive levels) | - | ↑ Regional cerebral blood flow (~60%) | [4] |

| Rat | Normotensive Pithed | 3-12 mg/kg | i.v. | - | Transient inhibition of sympathetic tachycardia at higher doses | Antagonized pressor responses to noradrenaline and phenylephrine | [5] |

Table 2: Comparative Potency of this compound and Hydralazine

| Parameter | Species | This compound | Hydralazine | Potency Ratio (this compound:Hydralazine) | Reference |

| Tachycardia at equihypotensive doses | Rat | - | - | ~1:3 | [5] |

| Hypotensive Response | Dog | 1 mg/kg p.o. | 2.5 mg/kg p.o. | Comparable hypotensive effect | [1] |

| Cerebral Blood Flow Increase | Rat | 40 mg/kg p.o. | 9 mg/kg p.o. | Similar effect at indicated doses | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. The following sections outline the methodologies used in key studies investigating the effects of this compound.

In Vivo Hemodynamic Studies in Dogs

-

Objective: To assess the hypotensive and cardiovascular effects of orally administered this compound.

-

Animal Model: Unanesthetized and unrestrained renal hypertensive dogs and normotensive dogs.[1]

-

Procedure:

-

Renal hypertension was induced in dogs prior to the study.

-

This compound (1 and 2.5 mg/kg) or hydralazine (2.5 mg/kg) was administered orally.

-

Blood pressure and heart rate were monitored continuously for up to 10 hours post-dosing.

-

In normotensive dogs, regional blood flow (e.g., renal blood flow) was measured following oral administration of this compound (1 mg/kg).

-

-

Key Parameters Measured: Mean arterial pressure, heart rate, regional blood flow, and peripheral vascular resistance.

In Vitro Vasodilation Assays in Isolated Rabbit Aorta

-

Objective: To characterize the direct vasodilator action of this compound on vascular smooth muscle.

-

Tissue Preparation: Thoracic aortas were isolated from rabbits and cut into helical strips.

-

Procedure:

-

Aortic strips were mounted in organ baths containing physiological salt solution and aerated with 95% O₂ and 5% CO₂ at 37°C.

-

Contractions were induced by adding either KCl (to induce depolarization) or noradrenaline (a vasoconstrictor).

-

Once a stable contraction was achieved, cumulative concentrations of this compound were added to the organ bath to generate a concentration-response curve.

-

To assess the effect on calcium influx, aortic strips were depolarized with a high K⁺ solution in a Ca²⁺-free medium, followed by the cumulative addition of CaCl₂ in the presence or absence of this compound.

-

-

Key Parameters Measured: Isometric tension (a measure of contraction/relaxation).

The following diagram illustrates a typical experimental workflow for in vitro vasodilation studies.

Caption: Experimental workflow for in vitro vasodilation assay.

Cerebral Blood Flow Measurement in Spontaneously Hypertensive Rats (SHR)

-

Objective: To evaluate the effect of this compound on cerebral circulation.

-

Animal Model: Spontaneously hypertensive rats (SHR).

-

Procedure:

-

SHR were administered oral doses of this compound (40 mg/kg), hydralazine (9 mg/kg), or other antihypertensive agents.

-

Blood flow in specific brain regions (parietal cortex and caudate nucleus) was measured using the hydrogen clearance method at the time point when arterial blood pressure was reduced to approximately 120 mmHg.

-

In a separate experiment, this compound was administered intravenously (3-10 mg/kg) to assess its direct effect on cerebral blood flow without a significant change in systemic blood pressure.

-

-

Key Parameters Measured: Regional cerebral blood flow (CBF) and cerebral vascular resistance.

Discussion and Future Directions

The available data indicates that this compound is a potent, direct-acting vasodilator with a longer duration of action compared to hydralazine.[1] Its mechanism of action appears to be centered on the inhibition of calcium influx in vascular smooth muscle cells, a pathway shared with other phthalazine derivatives.[2] A key finding is that at equihypotensive doses, this compound induces significantly less tachycardia than hydralazine, which could represent a favorable clinical profile by reducing reflex sympathetic stimulation.[5]

However, a notable gap in the current understanding of this compound is the lack of detailed in vitro pharmacological data, such as EC₅₀ values for vasodilation in various vascular beds and specific binding affinities to molecular targets. Further research should focus on:

-

Quantitative in vitro pharmacology: Determining the potency and efficacy of this compound in a range of isolated blood vessels to understand its vascular selectivity.

-

Molecular mechanism studies: Utilizing techniques such as patch-clamp electrophysiology and calcium imaging to precisely define the ion channels and intracellular signaling pathways modulated by this compound.

-

Pharmacokinetic/pharmacodynamic (PK/PD) modeling: Establishing a clearer relationship between plasma concentrations of this compound and its hemodynamic effects to optimize dosing strategies.

-

Comparative studies: Directly comparing the in vitro and in vivo profiles of this compound and hydralazine in the same experimental models to better delineate their pharmacological differences.

The following diagram illustrates the logical relationship in the proposed development pathway for this compound.

References

- 1. Hypotensive and cardiovascular action of this compound in unanesthetized and unrestrained dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Characterization of the vasodilator action of antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiovascular effects of this compound in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Effect of an antihypertensive drug, this compound, on the cerebral circulation in spontaneously hypertensive rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pre- and postsynaptic alpha-adrenergic effects of the antihypertensive drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-Tachycardic Mechanism of Budralazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Budralazine, a phthalazine (B143731) derivative, is a direct-acting vasodilator recognized for its antihypertensive effects without the pronounced reflex tachycardia commonly associated with other vasodilators. This technical guide provides an in-depth exploration of the core anti-tachycardic mechanism of this compound. Through a synthesis of preclinical evidence, this document elucidates the dual actions of this compound: a primary vasodilatory effect on vascular smooth muscle and a crucial central sympathoinhibitory action. This guide presents quantitative data from key studies in tabular format for comparative analysis, details the experimental protocols utilized in this research, and provides visual representations of the signaling pathways and experimental workflows through Graphviz diagrams. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this compound's unique pharmacological profile, thereby facilitating further research and development in the field of cardiovascular therapeutics.

Introduction

Tachycardia, an elevated heart rate, is a frequent compensatory response to vasodilation, mediated by the baroreceptor reflex. This reflex, while essential for maintaining blood pressure homeostasis, can be a significant limiting factor in the therapeutic use of vasodilating antihypertensive agents. This compound distinguishes itself by mitigating this tachycardic response. This guide delves into the experimental evidence that uncovers the multifaceted mechanism underlying this unique characteristic.

Core Pharmacological Actions of this compound

The anti-tachycardic effect of this compound is not attributable to a single mechanism but rather a concert of actions at both peripheral and central sites.

Direct Vasodilation

Like its predecessor hydralazine, this compound exerts a direct relaxant effect on arterial smooth muscle. This action is primarily attributed to the inhibition of calcium influx through L-type calcium channels in vascular smooth muscle cells. By reducing intracellular calcium concentration, this compound attenuates the actin-myosin interaction, leading to vasodilation and a subsequent decrease in peripheral resistance and blood pressure.

Central Sympathoinhibitory Effect

The key to this compound's anti-tachycardic profile lies in its ability to suppress central sympathetic outflow. At therapeutic doses, this compound acts on cardiovascular control centers within the brainstem, likely including the nucleus tractus solitarius (NTS). This central action leads to a reduction in sympathetic nerve activity to the heart and adrenal glands, thereby counteracting the baroreceptor-mediated reflex tachycardia that would typically follow a drop in blood pressure.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of intravenous this compound administration on key cardiovascular parameters in anesthetized rats.

Table 1: Dose-Dependent Effect of this compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) in Anesthetized Rats

| This compound Dose (mg/kg, i.v.) | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) |

| 0.5 | ↓ | ↓ (Bradycardia) |

| 1.0 | ↓↓ | ↓ (Bradycardia) |

| 5.0 | ↓↓↓ | ↑ (Tachycardia) |

Data synthesized from preclinical studies in rats.

Table 2: Dose-Dependent Effect of this compound on Sympathetic Nerve Activity in Anesthetized Rats

| This compound Dose (mg/kg, i.v.) | Cardiac Sympathetic Nerve Activity (CSNA) | Preganglionic Adrenal Sympathetic Nerve Activity (ASNA) | Aortic Depressor Nerve Activity (ADNA) |

| 0.5 | ↓ | Not significantly affected | Not significantly affected |

| 1.0 | ↓ | ↓ | Not significantly affected |

| 5.0 | ↑ | ↑ | ↓ |

Data synthesized from preclinical electrophysiological studies in rats.

Key Experimental Protocols

In Vivo Cardiovascular and Sympathetic Nerve Activity Monitoring in Anesthetized Rats

This protocol outlines the methodology for the simultaneous measurement of cardiovascular parameters and sympathetic nerve activity in response to this compound administration.

4.1.1. Animal Preparation:

-

Animal Model: Male Wistar rats (250-350 g).

-

Anesthesia: Intraperitoneal injection of a mixture of urethane (B1682113) (1.0 g/kg) and α-chloralose (50 mg/kg). Anesthesia depth is monitored by the absence of pedal and corneal reflexes.

-

Catheterization: The femoral artery is catheterized for continuous monitoring of arterial blood pressure and heart rate. The femoral vein is catheterized for intravenous drug administration.

-

Tracheotomy: A tracheotomy is performed to ensure a patent airway.

4.1.2. Sympathetic Nerve Recording:

-

Nerve Isolation: Through a midline or retroperitoneal incision, the left cardiac sympathetic nerve, preganglionic adrenal sympathetic nerve, or aortic depressor nerve is carefully isolated from surrounding connective tissue under a dissecting microscope.

-

Electrode Placement: A pair of silver wire electrodes is placed in contact with the isolated nerve bundle.

-

Signal Amplification and Recording: The nerve signals are amplified (x10,000-50,000), filtered (bandpass 150-1000 Hz), and integrated. The raw and integrated nerve activities are continuously recorded along with arterial pressure and heart rate using a data acquisition system.

4.1.3. Experimental Procedure:

-

A stabilization period of at least 30 minutes is allowed after the surgical preparation.

-

Baseline cardiovascular and nerve activity parameters are recorded for a 10-minute control period.

-

This compound or vehicle is administered intravenously at the specified doses.

-

Cardiovascular and nerve activity parameters are recorded continuously for at least 60 minutes post-administration.

Vascular Smooth Muscle Contractility Studies

This protocol describes the methodology for assessing the direct vasodilatory effect of this compound on isolated arterial preparations.

4.2.1. Tissue Preparation:

-

Tissue Source: Thoracic aorta or mesenteric arteries are harvested from euthanized rats.

-

Preparation: The arteries are cleaned of adhering fat and connective tissue and cut into rings (2-3 mm in width). The endothelium may be mechanically removed for specific experiments.

4.2.2. Isometric Tension Recording:

-

Mounting: The arterial rings are mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.

-

Tension Measurement: One end of the ring is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

Equilibration: The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.

4.2.3. Experimental Procedure:

-